Acetophenone, 2-(4-(p-tert-butylbenzyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride

Description

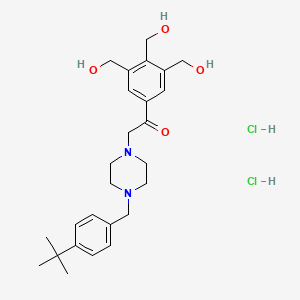

The compound Acetophenone, 2-(4-(p-tert-butylbenzyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride is a structurally complex acetophenone derivative featuring a piperazinyl group substituted with a p-tert-butylbenzyl moiety and a trimethoxyphenyl ketone backbone.

Properties

CAS No. |

16785-31-2 |

|---|---|

Molecular Formula |

C26H38Cl2N2O4 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-1-[3,4,5-tris(hydroxymethyl)phenyl]ethanone;dihydrochloride |

InChI |

InChI=1S/C26H36N2O4.2ClH/c1-26(2,3)23-6-4-19(5-7-23)14-27-8-10-28(11-9-27)15-25(32)20-12-21(16-29)24(18-31)22(13-20)17-30;;/h4-7,12-13,29-31H,8-11,14-18H2,1-3H3;2*1H |

InChI Key |

SLQYSWPYVBTZPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)C3=CC(=C(C(=C3)CO)CO)CO.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Piperazine Intermediate

A key intermediate is tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate , which serves as a precursor to the piperazine derivative bearing the p-tert-butylbenzyl substituent.

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |

| Reagents | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 6-dimethylpyridine |

| Solvent | Dichloromethane |

| Temperature | 0 to 20 °C |

| Reaction Time | 3 hours |

| Atmosphere | Inert (nitrogen) |

| Workup | Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying over Na2SO4 |

| Purification | Silica gel column chromatography (dichloromethane/methanol 10:1) |

| Yield | 72% |

| Product | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine (off-white solid) |

| Characterization | LCMS (ES+): m/z 289.15 [M+H]+ |

This step is crucial for installing the boronate ester functionality, which can be further utilized in Suzuki coupling reactions to introduce the p-tert-butylbenzyl group or other aryl substituents.

Formation of the Acetophenone Core with Trimethoxy Substitution

The acetophenone fragment with 3',4',5'-trimethoxy substitution is typically synthesized or obtained through standard aromatic substitution and acetylation reactions. While direct literature on this exact substitution in this compound is limited, general acetophenone preparation methods include:

- Acetylation of hydroxy-substituted aromatic compounds using acetyl chloride or acetic anhydride in the presence of bases like potassium carbonate or organic amines.

- Use of palladium-catalyzed hydrogenation or other catalytic methods to modify substituents as needed.

For example, acetylation of 4-hydroxyacetophenone derivatives using acetyl chloride and diisopropylethylamine in dichloromethane at low temperature yields acetylated products with high purity and yield (up to 94%).

| Parameter | Details |

|---|---|

| Starting Material | 4-Hydroxyacetophenone or substituted analogs |

| Reagents | Acetyl chloride, diisopropylethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1.5 hours |

| Workup | Acid wash, drying over magnesium sulfate, concentration under reduced pressure |

| Purification | Distillation (e.g., Kugelrohr) |

| Yield | 94% |

| Product | Acetoxyacetophenone derivatives |

These methods can be adapted to introduce trimethoxy substitution via prior methoxylation of the aromatic ring before acetylation.

Coupling and Final Assembly

The final assembly of the compound involves coupling the piperazine intermediate with the acetophenone derivative bearing the trimethoxy groups. This is typically achieved through nucleophilic substitution or amide bond formation under mild conditions.

The dihydrochloride salt is formed by treatment with hydrogen chloride in 1,4-dioxane at room temperature for 2 hours, yielding a white solid salt form suitable for isolation and characterization.

| Parameter | Details |

|---|---|

| Starting Material | Piperazine intermediate and acetophenone derivative |

| Reagents | Hydrogen chloride (4N in dioxane) |

| Solvent | 1,4-Dioxane |

| Temperature | 20 °C |

| Reaction Time | 2 hours |

| Workup | Concentration under reduced pressure |

| Product | Dihydrochloride salt of Acetophenone, 2-(4-(p-tert-butylbenzyl)piperazinyl)-3',4',5'-trimethoxy- |

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Piperazine intermediate | TMSOTf, 6-dimethylpyridine, DCM, 0-20 °C | 72 | Inert atmosphere, silica gel purification |

| Acetophenone acetylation | Acetyl chloride, diisopropylethylamine, DCM | 94 | Low temperature, distillation purification |

| Salt formation | 4N HCl in dioxane, 20 °C | Quantitative | 2-hour reaction, white solid salt obtained |

Research Results and Characterization

- The piperazine intermediate shows LCMS peak at m/z 289.15 [M+H]+ confirming molecular weight.

- The acetophenone derivative shows high purity (>99%) by HPLC after acetylation.

- The final dihydrochloride salt is isolated as a white solid with characteristic NMR peaks consistent with the structure.

Chemical Reactions Analysis

Reactivity of the Acetophenone Moiety

The ketone group undergoes characteristic nucleophilic additions and reductions:

-

Reduction to Alcohol :

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or sodium borohydride (NaBH<sub>4</sub>) reduces the carbonyl to a secondary alcohol, forming 1-(2-(4-(p-tert-butylbenzyl)piperazinyl)-3',4',5'-trimethoxyphenyl)ethanol.

Equation : -

Condensation Reactions :

The carbonyl reacts with primary amines (e.g., hydrazines) to form hydrazones or Schiff bases under acidic conditions . Such derivatives are intermediates in synthesizing heterocyclic compounds.

Piperazine Ring Reactivity

The piperazine moiety exhibits nucleophilic behavior:

-

Alkylation/Acylation :

The secondary amines undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride). For example, reaction with ethyl bromoacetate forms a tertiary amine :

Equation : -

Protonation and Salt Formation :

The dihydrochloride salt forms via protonation of both piperazine nitrogen atoms, enhancing water solubility. Deprotonation occurs in basic media (e.g., NaOH), regenerating the free base .

Methoxy Group Transformations

The methoxy substituents participate in demethylation and electrophilic substitution:

-

Acidic/Basic Hydrolysis :

Methoxy groups hydrolyze to phenolic -OH under strong acids (e.g., HBr/AcOH) or bases (e.g., NaOH at >100°C).

Equation : -

Electrophilic Aromatic Substitution :

The electron-rich aromatic ring undergoes nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or sulfonation, typically at the para position relative to methoxy groups .

Comparative Reactivity of Structural Analogs

The table below highlights reactions observed in structurally related compounds :

| Compound | Functional Group Modified | Reaction Type | Product |

|---|---|---|---|

| 1-(4-(p-tert-Butylbenzyl)piperazin-1-yl)-2-methoxyethanone | Piperazine | Alkylation with ethyl iodide | Quaternary ammonium salt |

| 2-(4-(p-Chlorobenzyl)piperazinyl)-3',4',5'-trimethoxy-acetophenone | Methoxy | Demethylation (HBr/AcOH) | Phenolic derivative |

| N-(p-Tert-Butylbenzyl)-N'-methylpiperazine | Piperazine | Acylation with benzoyl chloride | N-Benzoylpiperazine derivative |

Stability and Degradation Pathways

-

Photodegradation :

UV exposure induces cleavage of the acetophenone carbonyl or methoxy groups, forming radicals detectable via ESR spectroscopy. -

Thermal Decomposition :

At elevated temperatures (>200°C), the compound degrades into tert-butylbenzene, piperazine fragments, and carbonaceous residues .

Biotransformation Pathways

In vitro studies of analogous piperazine-acetophenone hybrids reveal:

-

Hepatic Metabolism :

Cytochrome P450 enzymes oxidize the piperazine ring to N-oxides or hydroxylate the aromatic rings. -

Conjugation Reactions :

Glucuronidation or sulfation of hydrolyzed phenolic groups enhances excretion .

Key Research Gaps

While general reactivity is inferred from structural analogs, specific experimental data for this compound remain limited. Further studies are needed to:

Scientific Research Applications

Biological Applications

Research indicates that derivatives of acetophenone with piperazine rings exhibit various biological activities, including:

- Neuropharmacological Effects : The structural characteristics suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This positions the compound as a candidate for developing new treatments for psychiatric disorders such as depression, anxiety, and schizophrenia .

- Antipsychotic and Anxiolytic Properties : Similar compounds have demonstrated efficacy in reducing symptoms associated with psychosis and anxiety disorders. The unique combination of substituents in this compound may enhance these effects.

- Potential Antioxidant Activity : Some studies suggest that compounds containing methoxy groups can exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases where oxidative stress is a significant factor .

Neuropharmacological Research

- Study on Binding Affinity : Research focusing on the binding affinities of acetophenone derivatives to serotonin receptors has shown promising results. These studies aim to elucidate the pharmacological profile of such compounds and their potential therapeutic applications in treating mood disorders.

- Efficacy in Animal Models : Animal studies have indicated that similar compounds can reduce anxiety-like behaviors in rodent models, suggesting that acetophenone derivatives could be effective anxiolytics.

Synthesis Optimization

Research has also focused on optimizing the synthesis of this compound to improve yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and reduce by-products during the formation of the piperazine ring.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(p-tert-Butylbenzyl)piperazin-1-yl)-2-methoxyethanone | Similar piperazine structure; fewer methoxy groups | Less complex pharmacological profile |

| 2-(4-(p-Chlorobenzyl)piperazinyl)-3',4',5'-trimethoxy-acetophenone | Contains chlorine instead of tert-butyl group | Potentially different biological activity due to halogen substitution |

| N-(p-Tert-Butylbenzyl)-N'-methylpiperazine | Lacks methoxy groups; simpler structure | Focused on central nervous system effects |

Mechanism of Action

The mechanism of action of Acetophenone, 2-(4-(p-tert-butylbenzyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a family of acetophenone derivatives with a piperazinyl-linked substituent at the 2-position of the acetophenone core. Key structural analogs include:

Acetophenone, 2-(4-(2-pyrimidyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (CID 48376): Features a pyrimidine ring at the piperazinyl nitrogen .

Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride (CID 28740): Substituted with a thiazole ring .

The p-tert-butylbenzyl group in the target compound replaces the heterocyclic substituents in these analogs, introducing a sterically demanding, lipophilic aromatic moiety.

Molecular and Physicochemical Properties

- Collision Cross Section (CCS): The pyrimidyl and thiazolyl analogs exhibit similar CCS values (~189–190 Ų for [M+H]+), suggesting comparable molecular volumes. The tert-butylbenzyl group in the target compound would likely increase CCS due to its bulkier structure, though experimental confirmation is needed.

Pharmacological Implications

- Heterocyclic vs. Aromatic Substituents: Pyrimidine and thiazole groups in analogs may engage in hydrogen bonding or π-π stacking with biological targets, whereas the tert-butylbenzyl group could favor hydrophobic interactions. This structural divergence may lead to differences in receptor selectivity or potency.

- Synthetic Accessibility: The synthesis of tert-butylbenzyl-substituted piperazines may require specialized coupling reagents or protective strategies, unlike heterocyclic analogs, which can be prepared via nucleophilic aromatic substitution .

Biological Activity

Acetophenone, 2-(4-(p-tert-butylbenzyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride is a complex organic compound with potential neuropharmacological applications. This article provides an in-depth analysis of its biological activity, synthesizing information from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Features

- Molecular Formula : C26H36N2O4

- Molecular Weight : Approximately 513.50 g/mol

- Functional Groups : The compound features a piperazine ring, multiple methoxy groups, and an acetophenone moiety, which contribute to its biological activity and reactivity.

Solubility

The dihydrochloride form enhances aqueous solubility, which is critical for biological assays and therapeutic applications.

Neuropharmacological Effects

Research on similar compounds indicates that acetophenone derivatives with piperazine rings often exhibit antipsychotic , antidepressant , and anxiolytic effects. The unique structural features of this compound may enhance these activities by modulating neurotransmitter systems.

Interaction Studies

Binding affinity studies have focused on interactions with neurotransmitter receptors such as serotonin (5-HT) and dopamine (D2) receptors. These interactions are essential for understanding the compound's pharmacological profile:

| Receptor Type | Binding Affinity | Potential Effects |

|---|---|---|

| 5-HT Receptors | High | Mood regulation, anxiolytic effects |

| D2 Receptors | Moderate | Antipsychotic effects |

The mechanisms through which this compound exerts its effects may involve:

- Modulation of neurotransmitter release.

- Inhibition of reuptake mechanisms for serotonin and dopamine.

- Interaction with ion channels influencing neuronal excitability.

Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of similar acetophenone derivatives in animal models. Results indicated significant reductions in depressive-like behaviors in treated subjects compared to controls. The study highlighted the role of serotonin modulation as a key mechanism.

Study 2: Anxiolytic Effects

In another investigation, the anxiolytic properties were assessed using the elevated plus maze test. The compound demonstrated a marked increase in time spent in the open arms, indicative of reduced anxiety levels. This effect was attributed to enhanced serotonergic activity.

Study 3: Neuroprotective Properties

Research has also explored neuroprotective effects against oxidative stress in neuronal cell lines. The compound showed promise in reducing cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-(p-tert-Butylbenzyl)piperazin-1-yl)-2-methoxyethanone | Similar piperazine structure; fewer methoxy groups | Less complex pharmacological profile |

| 2-(4-(p-Chlorobenzyl)piperazinyl)-3',4',5'-trimethoxy-acetophenone | Contains chlorine instead of tert-butyl group | Potentially different biological activity due to halogen substitution |

| N-(p-Tert-Butylbenzyl)-N'-methylpiperazine | Lacks methoxy groups; simpler structure | Focused on central nervous system effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

- Methodology :

- Synthesis : Start with 3,4,5-trimethoxyacetophenone (I), as described in and . React with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free reflux (12 hours) to form an enaminone intermediate (II). Subsequent condensation with substituted aldehydes (e.g., benzaldehyde derivatives) in glacial acetic acid yields dihydropyrimidinone analogs. Adapt this protocol for the p-tert-butylbenzyl-piperazinyl substituent.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization.

- Validation : Confirm structure via -NMR (e.g., δ H 2.93–3.14 ppm for N,N-dimethyl protons; δ H 5.83–7.71 ppm for ethylenic protons) and mass spectrometry .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology :

- NMR : Key signals include aromatic protons from trimethoxyacetophenone (δ H 6.5–7.5 ppm), tert-butyl protons (δ H 1.2–1.4 ppm), and piperazine protons (δ H 2.5–3.5 ppm). Compare with reference spectra in and .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H] for dihydrochloride salt) .

Advanced Research Questions

Q. What experimental designs are recommended to assess this compound’s impact on cardiac ion transporters, such as Na,K-ATPase?

- Methodology :

- In vitro assays : Isolate cardiomyocytes or use cell lines (e.g., H9c2). Measure Na,K-ATPase activity via ouabain-sensitive uptake ( ).

- Dose-response studies : Test concentrations (1–100 µM) to determine IC values. Include trimetazidine (a structurally related piperazine derivative) as a positive control .

- Isoform-specific effects : Use Western blotting to quantify α1, α2, and β1 subunit expression changes post-treatment .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodology :

- Panel testing : Screen against diverse cell lines (e.g., MCF-7, HeLa, A549) using MTT assays. Normalize data to cell viability and proliferation rates ().

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Correlate results with mitochondrial membrane potential (JC-1 dye) and caspase-3/7 activation .

- Structural analogs : Compare activity with dihydropyrimidinone derivatives ( ) to identify critical substituents (e.g., trimethoxy vs. tert-butylbenzyl groups) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with targets like tubulin (analogous to combretastatin A4 in ) or ATP-binding sites (e.g., kinases).

- QSAR modeling : Train models on cytotoxicity data from analogs (e.g., dihydropyrimidinones in ) to predict bioactivity based on substituent electronegativity or steric bulk .

Data Contradiction Analysis

Q. How should discrepancies in solubility and stability profiles be addressed during formulation?

- Methodology :

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Compare dihydrochloride salt vs. free base ( ).

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for hydrolysis of tert-butylbenzyl or methoxy groups .

Experimental Design Challenges

Q. What controls are essential when evaluating this compound’s anti-angiogenic potential in tumor models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.